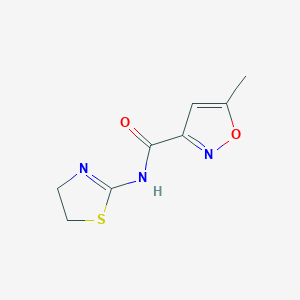![molecular formula C19H18N2O4 B5011435 6,7-dimethoxy-2-(4-methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B5011435.png)
6,7-dimethoxy-2-(4-methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-2-(4-methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one is a chemical compound that has been the focus of scientific research for its potential applications in various fields. It is a heterocyclic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
6,7-dimethoxy-2-(4-methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. It has been shown to have anticancer properties, and studies have been conducted to investigate its potential as a therapeutic agent for various types of cancer. Additionally, it has been studied for its potential use in the development of new materials, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-2-(4-methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one is not fully understood, but it is believed to act by inhibiting the growth of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory properties, and to inhibit the activity of certain enzymes that are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6,7-dimethoxy-2-(4-methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one in lab experiments include its potential as a therapeutic agent for cancer, and its potential use in the development of new materials. However, there are also some limitations to its use, such as its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 6,7-dimethoxy-2-(4-methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one. One direction is to investigate its potential as a therapeutic agent for other diseases besides cancer, such as inflammation-related diseases. Another direction is to investigate its potential as a material for organic electronics and optoelectronics. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved yield and purity.
Métodos De Síntesis
6,7-dimethoxy-2-(4-methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one can be synthesized using various methods, such as the one-pot reaction of 4-methoxyphenyl hydrazine with 2,3-dimethoxybenzaldehyde in the presence of a Lewis acid catalyst. Another method involves the reaction of 4-methoxyphenyl hydrazine with 2,3-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The yield and purity of the compound can vary depending on the synthesis method used.
Propiedades
IUPAC Name |
6,7-dimethoxy-2-(4-methoxyphenyl)-1,9b-dihydropyrazolo[1,5-b]isoindol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-12-6-4-11(5-7-12)14-10-15-13-8-9-16(24-2)18(25-3)17(13)19(22)21(15)20-14/h4-9,15H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOMRZOTKBOVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C3=O)C(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromo-3-chlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5011352.png)
![5-{3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5011360.png)
![1-(2-ethoxyphenyl)-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B5011366.png)
![4-(5-{[1-(4-bromo-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B5011369.png)
![1-{2-[2-(4-bromophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5011387.png)
![methyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5011395.png)
![1-(2,5-dimethoxyphenyl)-5-{[(2-fluorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011400.png)
![1-[3-(3,4-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5011408.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl benzenesulfonate](/img/structure/B5011415.png)
![dimethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5011429.png)

![(2S)-1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methyl-2-phenylpiperazine](/img/structure/B5011446.png)

![3-[benzyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B5011462.png)